molecular formula C21H17NO2 B250365 N-(4-benzoylphenyl)-2-methylbenzamide

N-(4-benzoylphenyl)-2-methylbenzamide

Cat. No.: B250365
M. Wt: 315.4 g/mol
InChI Key: HIGOSEGHZJWKNV-UHFFFAOYSA-N
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Description

N-(4-Benzoylphenyl)-2-methylbenzamide is a benzamide derivative characterized by a benzoyl group attached to the para position of the phenyl ring and a methyl substituent at the ortho position of the benzamide moiety. The benzoylphenyl group enhances π-π stacking interactions, while the methyl substituent may influence steric and electronic properties, affecting reactivity and binding affinities.

Properties

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

N-(4-benzoylphenyl)-2-methylbenzamide

InChI

InChI=1S/C21H17NO2/c1-15-7-5-6-10-19(15)21(24)22-18-13-11-17(12-14-18)20(23)16-8-3-2-4-9-16/h2-14H,1H3,(H,22,24)

InChI Key

HIGOSEGHZJWKNV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

N-(4-Benzoylphenyl)-2-chlorobenzamide (CAS: 316145-28-5)
  • Structural Difference : The methyl group in N-(4-benzoylphenyl)-2-methylbenzamide is replaced with a chlorine atom.
  • Impact : Chlorine, being electron-withdrawing, may reduce electron density on the aromatic ring compared to the electron-donating methyl group. This alteration could influence solubility, metabolic stability, and interactions with biological targets (e.g., enzymes or receptors) .
N-(4-Methoxyphenyl)-2-methylbenzamide
  • Structural Difference : A methoxy group replaces the benzoyl moiety at the para position.
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide
  • Structural Difference: Incorporates amino and methoxy groups instead of benzoyl and methyl substituents.
  • Impact: The amino groups introduce hydrogen-bonding sites, which could improve binding specificity in enzyme inhibition or receptor modulation .

Anthracene-Based Benzamide Derivatives

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
  • Structural Difference: The benzoylphenyl group is replaced with an anthraquinone system.
  • Synthetic Efficiency: Synthesized via 2-methylbenzoyl chloride and 1-aminoanthraquinone with a 94% yield, outperforming coupling-agent methods (24% yield) .
  • Functional Role: The anthraquinone moiety acts as an N,O-bidentate directing group, enabling γ-C-H bond functionalization in metal-catalyzed reactions. This contrasts with the benzoylphenyl group, which may favor different regioselectivity .

Maleimide Derivatives with Benzoylphenyl Groups

N-(4-Benzoylphenyl)maleimide (Series 7)
  • Structural Difference : The benzamide core is replaced with a maleimide ring.
  • Biological Activity : Substitutions on the benzoyl ring (e.g., pyridyl or thienyl) significantly enhance potency in cell-based assays. For example, 2-pyridyl substitution (compound 26n) showed superior activity compared to unsubstituted analogs .
  • Comparison Insight : While the maleimide scaffold differs from benzamides, the benzoylphenyl group’s role in enhancing potency through aromatic interactions is consistent across both classes .

Halogenated Benzamides

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
  • Structural Difference : Contains bromo, nitro, and methoxy substituents.
  • Crystallographic Data: Exhibits two molecules per asymmetric unit, with hydrogen-bonding networks distinct from this compound.
N-(4-Chlorophenyl)-2-hydroxybenzamide
  • Structural Difference : Features a hydroxy group at the ortho position and a chloro substituent on the phenyl ring.
  • Application : Serves as a precursor for benzoxazepines, highlighting the utility of hydroxy-substituted benzamides in heterocycle synthesis .

Comparative Data Table

Compound Name Substituents Key Properties/Applications Synthesis Yield (%) Reference ID
This compound 2-methyl, 4-benzoylphenyl C-H functionalization precursor N/A
N-(4-Benzoylphenyl)-2-chlorobenzamide 2-chloro, 4-benzoylphenyl Higher metabolic stability (Cl effect) N/A
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide Anthraquinone, 2-methyl N,O-bidentate directing group 94 (acid chloride)
N-(4-Methoxyphenyl)-2-methylbenzamide 2-methyl, 4-methoxy Enhanced hydrophilicity N/A
N-(4-Benzoylphenyl)maleimide (26n) Maleimide core, 2-pyridyl High potency in cell assays N/A

Key Research Findings

  • Synthetic Efficiency : Anthracene-based benzamides achieve higher yields (94%) via acid chloride routes compared to coupling agents (24%), suggesting method-dependent optimization for similar compounds .
  • Biological Potency : Substituents on the benzoyl ring (e.g., pyridyl in maleimides) enhance activity, emphasizing the importance of aromatic interactions in drug design .
  • Electronic Effects: Electron-withdrawing groups (Cl, NO₂) improve stability but may reduce reactivity in certain synthetic pathways, whereas electron-donating groups (CH₃, OCH₃) enhance solubility .

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